molecular formula C26H24ClN3O2 B2779770 2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(2-chloro-4-methylphenyl)acetamide CAS No. 932523-43-8

2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(2-chloro-4-methylphenyl)acetamide

Cat. No. B2779770
CAS RN: 932523-43-8
M. Wt: 445.95
InChI Key: NZSWTAUHGGVDQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(2-chloro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C26H24ClN3O2 and its molecular weight is 445.95. The purity is usually 95%.
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Scientific Research Applications

Antiviral and Neuroprotective Properties

A novel anilidoquinoline derivative related to the specified compound demonstrated significant antiviral and antiapoptotic effects in vitro, showing promise in treating Japanese encephalitis. This compound significantly reduced viral load and increased survival rates in infected mice, highlighting its potential as a therapeutic agent against viral encephalitis (Ghosh et al., 2008).

Analgesic and Anti-inflammatory Activities

Research into quinazolinyl acetamides, closely related to the specified chemical structure, has shown that these compounds possess notable analgesic and anti-inflammatory properties. One study found that certain synthesized compounds exhibited potent analgesic and anti-inflammatory activities, with a notably lower ulcerogenic potential compared to traditional NSAIDs (Alagarsamy et al., 2015).

Structural and Fluorescent Properties

The structural aspects and fluorescence properties of certain amide-containing isoquinoline derivatives have been studied, revealing unique characteristics that could be valuable in material science and biochemical research. These compounds demonstrated strong fluorescence emission, with potential applications in fluorescence microscopy and imaging (Karmakar et al., 2007).

Antimalarial Activity

Several studies have synthesized and evaluated the antimalarial activity of quinoline and isoquinoline derivatives, revealing promising potential against resistant strains of Plasmodium, the parasite responsible for malaria. These findings indicate the potential of such compounds in developing new antimalarial drugs (Werbel et al., 1986).

Antibacterial Activity

Novel hydrazone compounds derived from quinoline and chloroquinoline structures have been synthesized and shown to exhibit significant antibacterial activity against various strains of bacteria. These compounds open new avenues for the development of antibacterial agents (Le et al., 2018).

properties

IUPAC Name

2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1-yl]-N-(2-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O2/c1-17-9-11-23(22(27)12-17)29-25(31)16-30-24-13-18(2)8-10-19(24)14-20(26(30)32)15-28-21-6-4-3-5-7-21/h3-14,28H,15-16H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSWTAUHGGVDQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=C(C=C(C=C3)C)Cl)CNC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-4-methylphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide

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